4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)-1,4-oxazepane
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by three distinct structural domains. The compound possesses a molecular formula of C₁₇H₃₀BNO₃ with a molecular weight of 307.24 g/mol. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic organization of the molecule, beginning with the oxazepane ring as the principal functional group, followed by the cyclohexene substituent, and terminating with the boronate ester functionality.
The central architectural feature consists of a seven-membered 1,4-oxazepane ring, which represents a heterocyclic system containing both nitrogen and oxygen heteroatoms positioned at the 1 and 4 positions respectively. This ring system adopts a characteristic boat-chair conformation that minimizes steric interactions while maximizing orbital overlap between the heteroatoms and adjacent carbon centers. The oxazepane structure demonstrates significant conformational flexibility, allowing for dynamic interconversion between multiple low-energy conformational states.
Attached to the nitrogen center of the oxazepane ring is a cyclohex-3-en-1-yl substituent, which introduces an additional six-membered carbocyclic system with an alkene functionality. The cyclohexene ring adopts a half-chair conformation, with the double bond located between the 3 and 4 positions creating a planar arrangement for these carbon centers. This unsaturated system provides a conjugated pathway that extends from the cyclohexene ring toward the boronate ester substituent.
The boronate ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, constitutes the third major structural domain. This pinacolato boronate ester features a five-membered heterocyclic ring containing boron and two oxygen atoms. The tetramethyl substitution pattern creates significant steric bulk around the dioxaborolane ring, which influences both the conformational preferences and the reactivity profile of the boron center.
Crystallographic Analysis of Boronate Ester Coordination
The crystallographic analysis of boronate ester coordination in related dioxaborolane systems provides crucial insights into the three-dimensional arrangement and electronic properties of the boron-containing functionality. X-ray crystallographic studies of pinacolato boronate esters have revealed that the boron center typically adopts a trigonal planar geometry when coordinated to two oxygen atoms and one carbon substituent. The boron-oxygen bond lengths in the dioxaborolane ring system range from 1.36 to 1.44 Å, consistent with partial double-bond character resulting from π-donation from the oxygen lone pairs to the vacant p-orbital of boron.
In the specific case of tetramethyl-substituted dioxaborolanes, the crystallographic data indicate that the five-membered ring adopts an envelope conformation with the boron atom positioned slightly out of the plane defined by the four carbon and two oxygen atoms. This geometric arrangement minimizes ring strain while optimizing the overlap between the oxygen lone pairs and the boron p-orbital. The tetramethyl substitution pattern creates significant steric hindrance around the boron center, which influences both the coordination geometry and the accessibility of the boron atom for potential coordination interactions.
The coordination behavior of boronate esters has been extensively characterized through crystallographic studies of boron-containing compounds in various coordination environments. Research has demonstrated that boronic acid derivatives can exhibit hypervalent coordination when geometrical factors permit, resulting in pentacoordinated boron centers with trigonal bipyramidal geometry. In such cases, the boron atom maintains its sp² hybridization state while accommodating additional electron density from donor atoms positioned in axial coordination sites.
The crystallographic analysis of related boronate ester systems reveals important structural features that are likely applicable to the target compound. The dioxaborolane ring system demonstrates remarkable stability, with carbon-carbon bond lengths in the ring ranging from 1.52 to 1.56 Å, typical of saturated carbon-carbon single bonds. The methyl substituents adopt staggered conformations relative to the ring system, minimizing unfavorable 1,3-diaxial interactions and contributing to the overall thermodynamic stability of the molecule.
| Crystallographic Parameter | Typical Range | Source |
|---|---|---|
| Boron-Oxygen Bond Length | 1.36-1.44 Å | |
| Carbon-Carbon Bond Length (Ring) | 1.52-1.56 Å | |
| Ring Conformation | Envelope | |
| Boron Hybridization | sp² |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation and electronic property analysis through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the connectivity, stereochemistry, and dynamic behavior of the molecule.
In the proton nuclear magnetic resonance spectrum, the tetramethyl groups of the dioxaborolane ring appear as a characteristic singlet at approximately 1.33 parts per million, representing twelve equivalent protons due to the high symmetry of the pinacolato framework. The cyclohexene ring system contributes multiple multiplets in the aliphatic region, with the methylene protons appearing between 1.45-2.45 parts per million depending on their proximity to the heteroatoms and the alkene functionality. The vinyl proton of the cyclohexene ring typically resonates as a multiplet around 6.0-6.5 parts per million, characteristic of an alkene proton in a six-membered ring system.
The oxazepane ring system produces a complex pattern of signals in the nuclear magnetic resonance spectrum due to the conformational flexibility and the presence of both nitrogen and oxygen heteroatoms. The methylene protons adjacent to oxygen typically appear downfield relative to those adjacent to nitrogen, with chemical shifts ranging from 3.5-4.2 parts per million for oxygen-adjacent protons and 2.8-3.4 parts per million for nitrogen-adjacent protons. The remaining methylene protons of the oxazepane ring appear in the region of 1.8-2.6 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon environments. The quaternary carbon atoms of the tetramethyl groups appear around 24-25 parts per million, while the carbon atoms directly bonded to oxygen in the dioxaborolane ring resonate near 83 parts per million. The cyclohexene carbons span a range from 25-140 parts per million, with the alkene carbons appearing in the downfield region and the saturated carbons in the aliphatic region.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The boron-oxygen stretching vibrations typically appear in the region of 1300-1400 cm⁻¹, while the carbon-hydrogen stretching vibrations of the methyl groups produce strong absorptions around 2950-3000 cm⁻¹. The cyclohexene alkene functionality contributes characteristic carbon-carbon double bond stretching around 1600-1650 cm⁻¹, and the oxazepane ring system produces carbon-nitrogen and carbon-oxygen stretching vibrations in the 1000-1200 cm⁻¹ region.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed structure. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tetramethyl groups from the dioxaborolane ring, producing fragments at lower mass values that can be correlated with specific structural components of the molecule.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Tetramethyl groups | 1.33 ppm (singlet) |
| ¹H Nuclear Magnetic Resonance | Vinyl proton | 6.0-6.5 ppm (multiplet) |
| ¹³C Nuclear Magnetic Resonance | Dioxaborolane carbons | 83 ppm |
| Infrared | Boron-oxygen stretch | 1300-1400 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 307 |
Computational Modeling of Conformational Dynamics
Computational modeling studies utilizing density functional theory methods have provided detailed insights into the conformational dynamics and electronic structure of boronate ester systems related to the target compound. These theoretical investigations employ the B3LYP functional with 6-31G(d,p) basis sets, which have been successfully applied to similar phenylboronic acid derivatives and heterocyclic systems. The computational approach allows for the exploration of multiple conformational states and the determination of relative energies associated with different molecular arrangements.
The density functional theory calculations reveal that the dioxaborolane ring system exhibits minimal conformational flexibility due to the constraints imposed by the five-membered ring structure and the tetramethyl substitution pattern. The boron center maintains trigonal planar geometry throughout the conformational space, with the sum of bond angles around boron consistently approaching 360 degrees. The pinacolato framework demonstrates remarkable rigidity, with energy barriers for ring puckering movements exceeding 15 kilocalories per mole, effectively restricting the system to a single low-energy conformation under ambient conditions.
In contrast, the oxazepane ring system displays significant conformational mobility, with multiple low-energy conformational states accessible through relatively modest energy barriers. Computational analysis indicates that the seven-membered ring can adopt several distinct conformations, including chair, boat, and twist-boat arrangements, with energy differences between these states typically ranging from 2-8 kilocalories per mole. The conformational preferences are influenced by both steric interactions between ring substituents and electronic effects arising from the heteroatoms.
The cyclohexene ring component of the molecule demonstrates intermediate conformational flexibility, with the half-chair conformation representing the global energy minimum. The presence of the alkene functionality restricts the conformational space available to this ring system, eliminating the chair-to-chair ring flipping observed in saturated cyclohexane derivatives. Computational studies suggest that alternative conformations, such as boat or skew-boat arrangements, are energetically accessible but represent higher-energy states that are less populated under equilibrium conditions.
The computational analysis also provides important information about the electronic structure and molecular orbital characteristics of the compound. The highest occupied molecular orbital is typically localized on the nitrogen atom of the oxazepane ring and the π-system of the cyclohexene double bond, while the lowest unoccupied molecular orbital involves the vacant p-orbital of the boron center and π* orbitals of the aromatic or alkene systems. This electronic arrangement suggests potential for interesting photochemical and electrochemical behavior.
Time-dependent density functional theory calculations have been employed to predict electronic transition energies and absorption wavelengths for related boronic acid derivatives. These studies typically predict absorption maxima in the ultraviolet region, with calculated wavelengths generally appearing at higher energies than experimentally observed values due to limitations of the computational method. The discrepancy between theoretical and experimental values is typically less than 0.5 electron volts, representing reasonable agreement considering the approximations inherent in density functional theory approaches.
| Computational Parameter | Value/Range | Method |
|---|---|---|
| Ring Puckering Energy Barrier | >15 kcal/mol | DFT B3LYP/6-31G(d,p) |
| Oxazepane Conformational Energy Range | 2-8 kcal/mol | DFT B3LYP/6-31G(d,p) |
| Bond Angle Sum (Boron) | ~360° | DFT B3LYP/6-31G(d,p) |
| Absorption Wavelength Accuracy | <0.5 eV deviation | TD-DFT |
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)19-10-5-12-20-13-11-19/h6,15H,5,7-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSZPUPSKQNGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Cyclohexenyl Halides
A common method involves Miyaura borylation, where cyclohexenyl halides react with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. For example, cyclohexenyl bromide may undergo borylation using Pd(dppf)Cl as the catalyst, potassium acetate as the base, and 1,4-dioxane as the solvent at 80–100°C. This method typically achieves yields of 70–85%, depending on the substitution pattern of the cyclohexene ring.
Table 1: Representative Conditions for Miyaura Borylation
| Cyclohexenyl Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Bromide | Pd(dppf)Cl | KOAc | 1,4-Dioxane | 80 | 78 |
| Chloride | Pd(OAc) | KCO | THF | 100 | 65 |
Transesterification of Boronates
Alternative routes employ transesterification, where a pre-existing boronate ester exchanges ligands with pinacol. This method, highlighted in recent COF synthesis studies, avoids transition metals and uses mild conditions. For instance, cyclohexenyl trifluoroborate salts react with pinacol in refluxing toluene, achieving 90% conversion.
Formation of the 1,4-Oxazepane Ring
The 1,4-oxazepane ring is synthesized via cyclization of amino alcohol precursors or ring-opening of epoxides.
Cyclization of N-Substituted Amino Alcohols
Amino alcohols such as 3-(aminomethyl)cyclohexanol undergo acid-catalyzed cyclization to form the oxazepane ring. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the reaction proceeds via intramolecular nucleophilic attack, yielding the seven-membered ring in 60–70% isolated yield.
Table 2: Cyclization Conditions for Oxazepane Formation
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(Aminomethyl)cyclohexanol | PTSA | Toluene | 110 | 65 |
| 4-(2-Hydroxyethyl)piperidine | HCl | EtOH | 80 | 58 |
Ring-Opening of Epoxides
Epoxide intermediates derived from cyclohexene oxides react with primary amines to form oxazepanes. For example, treatment of cyclohexene oxide with 2-aminoethanol in aqueous THF at 50°C generates the oxazepane core in 55% yield.
Coupling Strategies for Final Compound Assembly
Coupling the cyclohexene boronate ester with the oxazepane ring requires precise control over regioselectivity and stereochemistry.
Nucleophilic Substitution
The boronate ester’s cyclohexenyl group may act as an electrophile in SN2 reactions with the oxazepane’s amine nitrogen. Using potassium tert-butoxide as a base in DMF at 120°C, this method achieves 50–60% coupling efficiency.
Transition-Metal-Mediated Cross-Coupling
Suzuki-Miyaura coupling between boronate esters and halogenated oxazepanes offers higher yields. For instance, bromo-oxazepane derivatives react with the cyclohexenyl boronate using Pd(PPh) and NaCO in a dioxane/water mixture, yielding 75–80% of the target compound.
Table 3: Cross-Coupling Reaction Parameters
| Boronate Ester | Halogenated Oxazepane | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexenyl BPin | Bromo-oxazepane | Pd(PPh) | NaCO | Dioxane/HO | 78 |
| Cyclohexenyl BPin | Iodo-oxazepane | PdCl(dppf) | KPO | THF | 82 |
Optimization and Scalability Considerations
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may promote side reactions. Non-polar solvents (toluene, dioxane) improve selectivity in metal-catalyzed steps. Elevated temperatures (100–120°C) accelerate cyclization and coupling but risk boronate decomposition.
Purification Techniques
Chromatographic purification on silica gel (ethyl acetate/hexane gradients) effectively isolates the target compound. Recrystallization from ethanol/water mixtures improves purity to >98%.
Analytical Characterization of the Product
The final product is characterized via:
-
NMR Spectroscopy : H NMR (400 MHz, CDCl) displays signals for the oxazepane ring (δ 3.6–3.8 ppm) and cyclohexenyl protons (δ 5.4–5.6 ppm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 307.2 [M+H].
-
HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) shows a single peak at 12.3 min, indicating high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or other reduced species. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)-1,4-oxazepane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and in catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)-1,4-oxazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a molecular probe. The compound’s unique structure allows it to participate in various chemical reactions, facilitating its use in synthesis and research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)-1,4-oxazepane are benchmarked against analogs with modifications in the heterocyclic ring, substituents, or boronate positioning. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Boronate Esters
Key Findings
Heterocyclic Ring Modifications :
- The 1,4-oxazepane ring (seven-membered) in the target compound provides intermediate steric bulk compared to morpholine (six-membered) and pyrrolidine (five-membered) analogs. This balance optimizes reactivity in cross-coupling reactions while maintaining solubility .
- Pyrrolidine derivatives exhibit higher basicity due to the secondary amine, enhancing interactions with biological targets .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in CAS 906352-77-0) increase boronate electrophilicity, accelerating Suzuki couplings but may reduce metabolic stability .
- Ester-containing analogs (e.g., CAS 1166829-70-4) are prone to hydrolysis, limiting their utility in aqueous environments but useful as prodrugs .
Biological Activity: The target compound’s oxazepane ring is pivotal in DGAT-1 inhibition, as evidenced by its use in thienopyrimidine derivatives . Morpholine analogs, however, are more prevalent in kinase inhibitor scaffolds due to their smaller size .
Synthetic Utility :
Biological Activity
The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)-1,4-oxazepane is a complex organic molecule that incorporates a dioxaborolane moiety and an oxazepane ring. This structure is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H30BNO2 |
| Molecular Weight | 293.44 g/mol |
| CAS Number | 1009307-13-4 |
| IUPAC Name | This compound |
| InChI Key | InChIKey=... |
The biological activity of this compound can be attributed to its structural features that may interact with various biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with biomolecules, potentially modulating enzyme activity or influencing signaling pathways. The oxazepane ring may enhance binding affinity to specific receptors or enzymes.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that compounds containing dioxaborolane structures exhibit anticancer properties by inhibiting tumor growth in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
- Antimicrobial Activity : Some derivatives of dioxaborolanes have shown promising antimicrobial effects. Specific studies have reported activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Neuroprotective Effects : The oxazepane moiety has been associated with neuroprotective effects in several models of neurodegenerative diseases. These compounds may reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Activity
A study published in Molecules examined the anticancer potential of various dioxaborolane derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates in treated cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by Elsoy et al. evaluated the antimicrobial properties of a series of boron-containing compounds. Among these, a derivative similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 2.6 µM and 5.0 µM respectively .
Case Study 3: Neuroprotective Properties
A neuropharmacological study highlighted the protective effects of oxazepane derivatives against oxidative stress-induced neuronal damage. The compound was shown to significantly reduce levels of reactive oxygen species (ROS) in cultured neuronal cells exposed to oxidative stressors .
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, Pinacol borane, THF, 80°C | 70–85 | Steric hindrance at cyclohexene | |
| Oxazepane coupling | K₂CO₃, DMF, 60°C | 50–65 | Epimerization risk |
Advanced: How do steric and electronic effects of the cyclohexene-boronate moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
The cyclohexene-boronate group introduces steric constraints due to the rigid cyclohexene ring and the bulky tetramethyl-dioxaborolane. This impacts:
- Reaction kinetics : Slower transmetallation in Suzuki-Miyaura couplings due to restricted access to the boron center .
- Regioselectivity : Preferential coupling at less hindered positions, verified via DFT calculations .
- Electronic effects : The electron-withdrawing boronate group stabilizes adjacent carbocations, influencing pathways in electrophilic substitutions .
Experimental Design Tip : Use steric maps (e.g., calculated %VBur) and Hammett parameters to predict reactivity. Compare with analogues like 4-(4-vinylphenyl) derivatives .
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxazepane ring (δ 3.5–4.5 ppm for N-CH₂-O) and boronate group (characteristic B-O peaks at ~1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C16H28BNO3, MW 293.21) .
- X-ray Crystallography : For absolute configuration determination, though crystal growth is challenging due to the compound’s hydrophobicity .
Q. Table 2: Key NMR Signals
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Boronate (B-O) | 1.3 (s, 12H) | 24.9, 83.5 |
| Oxazepane (N-CH₂-O) | 3.6–4.1 (m, 4H) | 48.2, 67.8 |
Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
Discrepancies in catalytic yields (e.g., 50% vs. 75%) may arise from:
- Purity variations : Impurities in the boronate (e.g., hydrolyzed boronic acid) reduce coupling efficiency. Use HPLC purity assays (>95% by area) and Karl Fischer titration for moisture control .
- Catalyst selection : Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ can alter turnover numbers. Optimize using design of experiments (DoE) with parameters like ligand ratio and temperature .
- Solvent effects : Polar aprotic solvents (DMF, THF) vs. toluene influence reaction rates. Conduct kinetic studies under inert conditions .
Case Study : A 2025 study found that residual water (>0.1%) in THF decreased yields by 20% due to boronate hydrolysis. Solutions include molecular sieves or rigorous solvent drying .
Basic: What are the primary applications in drug discovery?
Methodological Answer:
The compound serves as:
Q. Table 3: Biological Screening Data
| Application | Model System | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Kinase inhibition | HEK293 cells | 120 ± 15 | |
| Anticancer activity | MCF-7 cells | 450 ± 30 |
Advanced: How to mitigate epimerization during oxazepane ring functionalization?
Methodological Answer:
Epimerization at the oxazepane nitrogen is a key challenge. Mitigation strategies include:
- Low-temperature reactions : Conduct substitutions below 0°C to limit racemization .
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereoretention .
- In situ monitoring : Employ CD spectroscopy or chiral HPLC to track enantiomeric excess (ee) during synthesis .
Data Contradiction Analysis : A 2024 study reported 90% ee using BINOL, while a 2025 paper achieved 95% ee with H8-BINAP. The discrepancy arises from ligand steric bulk and solvent polarity .
Basic: What stability considerations are critical for storage?
Methodological Answer:
- Moisture sensitivity : Store under argon at −20°C in amber glass to prevent boronate hydrolysis .
- Light sensitivity : UV exposure degrades the oxazepane ring; use light-resistant vials .
- Certificate of Analysis (COA) : Request batch-specific COA for purity, water content, and residual solvents .
Advanced: Can computational methods predict metabolic pathways for this compound?
Methodological Answer:
Yes. Use in silico tools :
- ADMET Predictor : Simulates cytochrome P450 metabolism, identifying likely oxidation sites (e.g., cyclohexene epoxidation) .
- Molecular docking : Predicts binding to hepatic enzymes like CYP3A4. Cross-validate with in vitro microsomal assays .
Case Study : A 2025 MD simulation predicted 70% hepatic clearance via CYP2D6, confirmed experimentally with human liver microsomes (68% clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
